2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Overview
Description
“2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine” is a chemical compound with the CAS Number: 56946-65-7 . It has a molecular weight of 188.06 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7Cl2N/c9-6-4-8(10)11-7-3-1-2-5(6)7/h4H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound has a predicted density of 1.386±0.06 g/cm3 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound’s IUPAC name is this compound .Scientific Research Applications
Synthesis and Characterization
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a compound utilized in the synthesis of various heterocyclic compounds. A novel method allows for the one-pot synthesis of pyrindines and tetrahydroquinolines, showcasing its utility in creating cyclopentyl and cyclohexyl annealed pyridines. This process is significant in pharmaceutical chemistry and supramolecular coordination chemistry, indicating the compound's versatility as a building block for natural products and ligands (Yehia, Polborn, & Müller, 2002).
Applications in Pharmaceuticals and Antimicrobials
Research has highlighted its application in pharmaceuticals, antimicrobial agents, and the synthesis of plant protection agents, synthetic resins, antioxidants, and plastics. It's particularly noted for its role as a side-chain in the production of fourth-generation Cefpirome, with various synthetic routes like the N-hydroxyphthaldiamide route and the acrolein route offering high yields, hence demonstrating potential for future development (Fu Chun, 2007).
Advanced Materials and Polymer Chemistry
In the realm of material science, this compound derivatives have been used to synthesize highly branched unsaturated polyethylenes using strained imino-cyclopenta[b]pyridyl-nickel precatalysts. These materials display unique properties, such as high rates of chain isomerization and the presence of internal vinylene groups, indicating their utility in creating advanced polymer materials with specific structural and functional characteristics (Zhang et al., 2017).
Contribution to Heterocyclic Compound Synthesis
The compound is instrumental in the efficient synthesis of 4-O- and C-substituted-7-azaindoles, showcasing its role as a versatile building block for synthesizing heterocyclic compounds. This further underscores its importance in medicinal chemistry and the synthesis of bioactive molecules (Figueroa‐Pérez et al., 2006).
Exploration in Coordination Chemistry
This compound and its derivatives play a role in the exploration of coordination chemistry, contributing to the development of metal-organic frameworks (MOFs) and the study of hydrogen bonding interactions in 2D networks. These studies provide insights into the structural aspects of MOFs and their potential applications in catalysis, gas storage, and separation processes (Ghosh & Bharadwaj, 2004; 2005).
Safety and Hazards
Properties
IUPAC Name |
2,4-dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N/c9-6-4-8(10)11-7-3-1-2-5(6)7/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQRPOZAIBSOHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480792 | |
Record name | 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56946-65-7 | |
Record name | 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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